![molecular formula C12H15NO2 B12076097 N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide is an organic compound characterized by a cyclobutanecarboxamide group attached to a phenyl ring, which is further substituted with a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(hydroxymethyl)aniline and cyclobutanecarboxylic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3-(hydroxymethyl)aniline and the carboxyl group of cyclobutanecarboxylic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group results in N-[3-(carboxyphenyl)]cyclobutanecarboxamide.
Reduction: Reduction of the amide group yields N-[3-(hydroxymethyl)phenyl]cyclobutylamine.
Substitution: Electrophilic substitution on the phenyl ring can yield various substituted derivatives, depending on the reagents used.
科学研究应用
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased rigidity or thermal stability.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industrial Applications: The compound may be used in the development of new catalysts or as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism by which N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide exerts its effects depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Polymer Integration: In materials science, it can be incorporated into polymer chains, influencing the physical properties of the resulting material.
相似化合物的比较
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide can be compared with other similar compounds, such as:
N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide: This compound has an aminomethyl group instead of a hydroxymethyl group, which can significantly alter its reactivity and applications.
N-[3-(methoxymethyl)phenyl]cyclobutanecarboxamide: The presence of a methoxymethyl group can affect the compound’s solubility and interaction with biological targets.
N-[3-(hydroxymethyl)phenyl]cyclopentanecarboxamide: The cyclopentane ring in place of the cyclobutane ring can influence the compound’s conformational flexibility and stability.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C12H15NO2/c14-8-9-3-1-6-11(7-9)13-12(15)10-4-2-5-10/h1,3,6-7,10,14H,2,4-5,8H2,(H,13,15) |
InChI 键 |
AGINEIQZBSUEDF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C(=O)NC2=CC=CC(=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


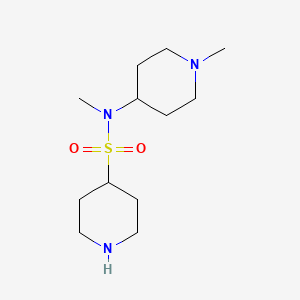
![4-Thiaspiro[2.5]octan-7-one](/img/structure/B12076020.png)
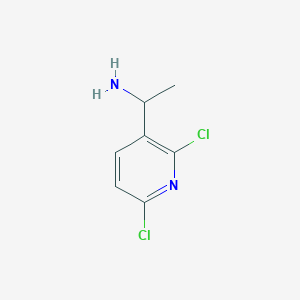
![1-[2,3-O-Isopropylidene-beta-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic acid methyl ester](/img/structure/B12076033.png)




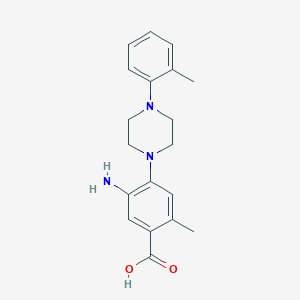
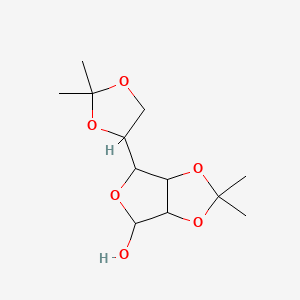
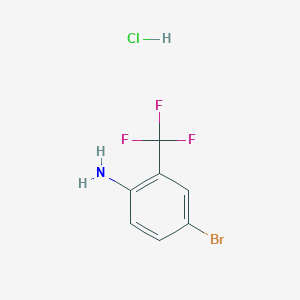


![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12076099.png)
